4-Oxotetrahydrofuran-3-carbonitrile

Catalog No.
S995690
CAS No.
856945-68-1
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxotetrahydrofuran-3-carbonitrile

CAS Number

856945-68-1

Product Name

4-Oxotetrahydrofuran-3-carbonitrile

IUPAC Name

4-oxooxolane-3-carbonitrile

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2

InChI Key

WSRDUDNWEFKOHH-UHFFFAOYSA-N

SMILES

C1C(C(=O)CO1)C#N

Canonical SMILES

C1C(C(=O)CO1)C#N

4-Oxotetrahydrofuran-3-carbonitrile is an organic compound characterized by the molecular formula C5_5H5_5NO2_2. This compound features a tetrahydrofuran ring with a carbonitrile group at the third position and a keto group at the fourth position, making it a versatile intermediate in organic synthesis. It appears as a colorless to pale yellow liquid with a faint odor, and its structure can be represented as follows:

text
O ||C-C-C≡N / \ O C

  • As with any unknown compound, it is advisable to handle 4-Oxotetrahydrofuran-3-carbonitrile with caution in a laboratory setting following standard protocols for handling potentially hazardous materials.
  • Specific hazard information on flammability, reactivity, and toxicity is not available in retrieved sources [, ].

  • Oxidation: The compound can be oxidized to form 4-oxotetrahydrofuran-3-carboxylic acid, utilizing reagents such as potassium permanganate in acidic conditions.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: Under appropriate conditions, the nitrile group may undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions make 4-oxotetrahydrofuran-3-carbonitrile a valuable building block in synthetic organic chemistry .

Research indicates that derivatives of 4-oxotetrahydrofuran-3-carbonitrile exhibit significant biological activity. They have been studied for their potential as:

  • Antiviral Agents: Certain derivatives have shown effectiveness against viral infections.
  • Anticancer Agents: Compounds derived from this structure have been investigated for their ability to inhibit cancer cell proliferation.

The biological mechanisms often involve interaction with specific enzymes and receptors, influencing metabolic pathways that lead to therapeutic effects .

The synthesis of 4-oxotetrahydrofuran-3-carbonitrile can be achieved through several methods:

  • Condensation Reactions: One method involves the condensation of glycolic acid methyl ester with potassium tert-butylate in tetrahydrofuran under controlled temperatures.
  • Cyclization Reactions: Another approach utilizes starting materials like 3-furancarboxamide and dehydrating agents to introduce the nitrile functionality.

These synthetic routes typically yield moderate to high purity products, with yields around 45% reported in some cases .

4-Oxotetrahydrofuran-3-carbonitrile finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in enzyme-catalyzed reaction studies and as a precursor for biologically active molecules.
  • Industrial Uses: It is employed as a solvent and reagent in polymer production and other industrial processes .

Studies on the interactions of 4-oxotetrahydrofuran-3-carbonitrile with biological targets reveal its potential for modulating enzyme activity. The nitrile group can form hydrogen bonds, which may enhance binding affinity to target proteins. Additionally, metabolic transformations may lead to active metabolites that contribute to its biological effects .

Several compounds share structural similarities with 4-oxotetrahydrofuran-3-carbonitrile. Here are some notable examples:

Compound NameSimilarityUnique Features
Methyl 4-oxotetrahydrofuran-3-carboxylate0.97Contains a carboxylate group instead of nitrile
Ethyl 4-oxotetrahydrofuran-3-carboxylate0.97Similar structure but with ethyl substituent
Diethyl 2-methyl-3-oxosuccinate0.84Different core structure; includes oxosuccinate
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate0.83Pyran ring instead of tetrahydrofuran
3-Acetyldihydrofuran-2(3H)-one0.83Contains an acetyl group; different reactivity

These compounds highlight the uniqueness of 4-oxotetrahydrofuran-3-carbonitrile, particularly its specific functional groups that confer distinct chemical properties and potential applications .

Molecular Structure and Basic Properties

4-Oxotetrahydrofuran-3-carbonitrile is a heterocyclic organic compound that represents a significant structural motif in synthetic organic chemistry [1]. The compound features a five-membered tetrahydrofuran ring system with both a ketone functional group and a nitrile substituent, creating a unique molecular architecture that combines multiple reactive centers within a single heterocyclic framework [2].

The molecular formula of this compound is C₅H₅NO₂ with a molecular weight of 111.10 grams per mole [1] [2]. The structure consists of a tetrahydrofuran backbone, which is a saturated five-membered ring containing one oxygen atom, modified by the presence of a carbonyl group at the 4-position and a carbonitrile group at the 3-position [1] [3]. This particular substitution pattern creates a compound with significant synthetic utility due to the presence of multiple electrophilic and nucleophilic sites.

Systematic Nomenclature and Chemical Identifiers

The systematic nomenclature of 4-oxotetrahydrofuran-3-carbonitrile follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups [1] [4]. The compound is officially registered under Chemical Abstract Service Registry Number 856945-68-1 [1] [2]. The International Union of Pure and Applied Chemistry name "4-oxotetrahydrofuran-3-carbonitrile" indicates the tetrahydrofuran ring system as the parent structure, with the oxo (ketone) substituent at position 4 and the carbonitrile group at position 3 [1] [4].

An alternative International Union of Pure and Applied Chemistry acceptable name is "4-oxooxolane-3-carbonitrile," where "oxolane" serves as the systematic name for the tetrahydrofuran ring system [1] [4]. This nomenclature follows the systematic approach where the five-membered ring containing one oxygen atom is designated as oxolane, with appropriate positional numbering for the functional group substituents [5].

Identification ParameterValue
Chemical Abstract Service Registry Number856945-68-1 [1]
International Union of Pure and Applied Chemistry Name4-oxotetrahydrofuran-3-carbonitrile [1]
Alternative International Union of Pure and Applied Chemistry Name4-oxooxolane-3-carbonitrile [1]
Molecular FormulaC₅H₅NO₂ [1] [2]
Molecular Weight111.10 g/mol [1] [2]
Molecular Descriptors Laboratory NumberMFCD23106450 [1] [2]

Molecular Descriptors and Structural Representation

The compound's structure can be represented through various molecular descriptor systems that provide standardized methods for chemical structure communication [1] [3]. The Simplified Molecular Input Line Entry System representation is "C1C(C(=O)CO1)C#N," which encodes the five-membered ring structure with the ketone and nitrile functional groups [1] [3]. This linear notation system allows for unambiguous representation of the molecular connectivity and functional group positioning.

The International Chemical Identifier for 4-oxotetrahydrofuran-3-carbonitrile is "InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2," providing a standardized method for structure representation that includes connectivity information and hydrogen count specifications [1] [3]. The corresponding International Chemical Identifier Key is "WSRDUDNWEFKOHH-UHFFFAOYSA-N," which serves as a hashed version of the International Chemical Identifier for database searching and chemical structure matching [1] [3].

Synonyms and Alternative Naming Systems

The compound is known by several synonyms that reflect different naming conventions and structural emphasis approaches [1] [2]. The Chemical Abstracts index name "3-Furancarbonitrile, tetrahydro-4-oxo-" emphasizes the furan ring system as the parent structure with tetrahydro modification and oxo substitution [1] [2]. This naming approach highlights the relationship to the aromatic furan system and indicates the saturation state of the ring.

Additional systematic names include "Tetrahydro-4-oxo-3-furancarbonitrile," which maintains the furan nomenclature while explicitly indicating the tetrahydro saturation and functional group positions [2]. The variety of acceptable names reflects the flexibility in International Union of Pure and Applied Chemistry nomenclature for heterocyclic compounds with multiple functional groups [6] [5].

Synonym CategoryAlternative Names
Systematic Name3-Furancarbonitrile, tetrahydro-4-oxo- [1] [2]
Functional Group EmphasisTetrahydro-4-oxo-3-furancarbonitrile [2]
Ring System Focus4-oxooxolane-3-carbonitrile [1] [4]
Chemical Abstracts Index4-oxotetrahydrofuran-3-carbonitrile [1]

Stereochemical Considerations

The molecular structure of 4-oxotetrahydrofuran-3-carbonitrile contains a chiral center at the carbon bearing the carbonitrile group, which creates the possibility for stereoisomeric forms . The compound can exist as enantiomers, with the stereochemistry designated using the standard Cahn-Ingold-Prelog priority system . The stereochemically pure form (3S)-4-oxooxolane-3-carbonitrile has been identified and studied as a specific enantiomer of the compound .

The five-membered tetrahydrofuran ring system exhibits conformational flexibility similar to other saturated five-membered rings [8] [9]. The ring can adopt envelope and twist conformations, with the specific conformation influenced by the substitution pattern and intramolecular interactions [8] [10]. Research on related tetrahydrofuran derivatives has demonstrated that envelope conformations are generally preferred, with the specific geometry depending on the nature and position of substituents [8] [10].

Structural Analysis and Ring Geometry

The tetrahydrofuran ring system in 4-oxotetrahydrofuran-3-carbonitrile exhibits the characteristic properties of five-membered saturated heterocycles [11] [9]. Five-membered rings are known to be conformationally mobile, with relatively low barriers to ring inversion compared to six-membered ring systems [9]. The ring puckering can be described using pseudorotation parameters, where the ring adopts various envelope and twist conformations during pseudorotation [11].

Density functional theory calculations on related tetrahydrofuran derivatives have shown that the presence of electron-withdrawing groups such as carbonitrile can influence the preferred ring conformation [9]. The interaction between the carbonitrile substituent and the ring oxygen atom may stabilize certain conformational arrangements through electrostatic and orbital interactions . The ketone functionality at the 4-position further contributes to the conformational preferences through both steric and electronic effects.

Structural FeatureCharacteristicImpact on Structure
Ring SystemFive-membered tetrahydrofuran [1]Conformational flexibility
Chiral CenterCarbon-3 bearing carbonitrile Stereoisomerism possible
Functional GroupsKetone and nitrile [1]Electronic and steric effects
Ring ConformationEnvelope/twist equilibrium [8]Dynamic structural behavior

The compound 4-Oxotetrahydrofuran-3-carbonitrile is systematically identified through multiple standardized chemical nomenclature systems. The Chemical Abstracts Service Registry Number 856945-68-1 serves as the unique numerical identifier for this compound within the global chemical registry [1] [2] [3]. This CAS number provides unambiguous identification across all chemical databases and scientific literature.

The International Union of Pure and Applied Chemistry name for this compound is 4-oxooxolane-3-carbonitrile [1] [4], which follows systematic nomenclature rules where "oxolane" represents the five-membered oxygen-containing ring system. The molecular formula C₅H₅NO₂ indicates the presence of five carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms, with a corresponding molecular weight of 111.10 grams per mole [1] [2] [3].

Identifier TypeValueDatabase Source
Common Name4-Oxotetrahydrofuran-3-carbonitrileStandard nomenclature
IUPAC Name4-oxooxolane-3-carbonitrileInternational Union of Pure and Applied Chemistry
CAS Registry Number856945-68-1Chemical Abstracts Service
Molecular FormulaC₅H₅NO₂Chemical formula notation
Molecular Weight111.10 g/molMolecular mass calculation

Structural Identifiers and Chemical Notation Systems

The compound's molecular structure is precisely defined through several internationally recognized chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1C(C(=O)CO1)C#N [1] [4] [5], which provides a linear ASCII string encoding of the molecular structure suitable for database storage and computational analysis.

The International Chemical Identifier string InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 [1] [4] [5] offers a standardized machine-readable representation of the molecular structure, while the corresponding International Chemical Identifier Key WSRDUDNWEFKOHH-UHFFFAOYSA-N [1] [4] [5] provides a fixed-length hashed version for efficient database searching and cross-referencing.

Database Registration and Catalog Numbers

4-Oxotetrahydrofuran-3-carbonitrile maintains registration across multiple major chemical databases and regulatory systems. The PubChem Compound Identifier 72208264 [1] provides access to comprehensive chemical information within the National Center for Biotechnology Information database system. The compound was first registered in PubChem on December 27, 2013, with the most recent modification occurring on June 21, 2025 [1].

The European Chemicals Agency has assigned the substance information number 100.363.061 [1] for regulatory purposes within the European Union chemical inventory system. Additionally, the European Community Number 885-889-0 [1] provides identification within the European Union's chemical substance inventory.

Commercial chemical suppliers utilize the Molecular Design Limited Number MFCD23106450 [1] [2] [3] for catalog identification and ordering purposes. This identifier facilitates procurement and supply chain management across the global chemical industry.

Database NameRegistration IDRegistration TypeRegistration Date
PubChemCID 72208264Compound identifier2013-12-27 (Created)
Chemical Abstracts Service856945-68-1Registry numberNot specified
European Chemicals Agency100.363.061Substance information numberNot specified
Molecular Design LimitedMFCD23106450Catalog numberNot specified
European Community Chemical InventoryEC 885-889-0European inventory numberNot specified

Synonyms and Alternative Nomenclature

The compound is recognized under several alternative names and synonyms within scientific literature and commercial databases. The systematic name 3-Furancarbonitrile, tetrahydro-4-oxo- [1] [2] [3] represents the Chemical Abstracts indexing name, which follows the service's specific nomenclature conventions for heterocyclic compounds.

Additional recognized synonyms include Tetrahydro-4-oxo-3-furancarbonitrile [2] [3] and various formatting variations of the primary name. These alternative names facilitate literature searches and cross-referencing across different chemical databases and scientific publications.

SynonymSource
4-oxotetrahydrofuran-3-carbonitrilePrimary name
4-oxooxolane-3-carbonitrileIUPAC alternative name
3-Furancarbonitrile, tetrahydro-4-oxo-Chemical Abstracts indexing name
Tetrahydro-4-oxo-3-furancarbonitrileSystematic name

Patent and Intellectual Property Database Registration

The compound appears in patent literature and intellectual property databases, with patent information accessible through the World Intellectual Property Organization Patent Database using the International Chemical Identifier Key as a search parameter [1]. This registration indicates potential commercial or research applications that have been subject to intellectual property protection.

XLogP3

-0.4

Dates

Last modified: 08-16-2023

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